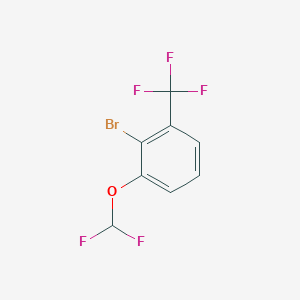

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

Descripción general

Descripción

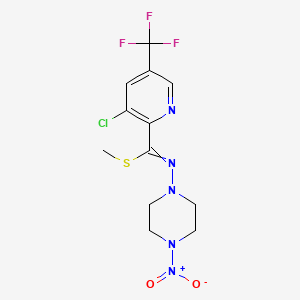

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, commonly known as BFDT, is an aromatic compound that is widely used in scientific research and lab experiments. BFDT is an organobromine compound that is composed of a benzene ring with two fluorine atoms and one bromine atom attached. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The trifluoromethyl group in this compound plays a crucial role in pharmaceuticals. Its presence can significantly alter the biological activity of a molecule, making it valuable in the design of new drugs. The compound can be used in the synthesis of molecules with potential therapeutic effects, especially where increased lipophilicity and metabolic stability are desired .

Material Science

In material science, this compound’s derivatives could be used to modify surface properties, such as hydrophobicity, which is essential for creating specialized coatings or polymers. The introduction of fluorinated groups like those in 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can lead to materials with improved chemical and thermal resistance .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. Its bromo and trifluoromethyl groups make it a versatile reagent for various chemical transformations, including coupling reactions and radical trifluoromethylation. These reactions are pivotal in constructing complex molecules for further research and development .

Chromatography

In chromatography, the compound can be used to study the behavior of fluorinated compounds in different chromatographic conditions. It can serve as a standard or reference compound due to its unique structure, helping to develop new methods for separating similar fluorinated entities .

Analytical Research

Analytical research benefits from compounds like 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene due to their distinct spectroscopic properties. They can be used as internal standards or calibration compounds in various spectroscopic techniques, including NMR and mass spectrometry, to ensure accurate and precise measurements .

Agrochemical Development

The trifluoromethyl group’s properties are also exploited in the development of agrochemicals. Compounds containing this group can lead to the creation of more potent and selective pesticides or herbicides, contributing to more efficient crop protection strategies .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry , which might be relevant to this compound.

Propiedades

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZTUBXFRQJUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)

![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)